Manganese antimonide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

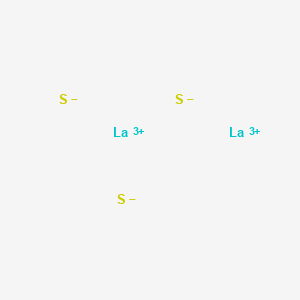

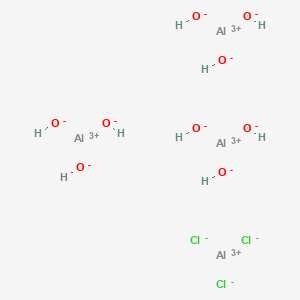

Manganese antimonide is a compound that involves the interaction between antimony and manganese in their respective oxidation states Antimony is a metalloid with the symbol Sb and atomic number 51, while manganese is a transition metal with the symbol Mn and atomic number 25

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of antimony;manganese(3+) compounds often involves the use of manganese salts such as manganese(II) chloride (MnCl₂), potassium permanganate (KMnO₄), and manganese(II) sulfate (MnSO₄). These salts are reacted with antimony compounds under controlled conditions to form the desired product. For instance, high-temperature impregnation techniques using graphene oxide and chitosan as substrates have been employed to create composites modified by manganese salts .

Industrial Production Methods

Industrial production methods for antimony;manganese(3+) compounds typically involve large-scale synthesis using similar manganese salts and antimony sources. The process parameters, such as temperature, pH, and reaction time, are optimized to maximize yield and purity. The use of advanced materials like graphene oxide and chitosan can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Manganese antimonide compounds undergo various chemical reactions, including:

Oxidation: The oxidation of antimony(III) to antimony(V) in the presence of manganese oxides.

Reduction: Reduction reactions involving the conversion of higher oxidation states of manganese to lower ones.

Substitution: Substitution reactions where ligands in the compound are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include manganese oxides, iron salts, and various organic substrates. The reactions are typically carried out under controlled pH conditions, with the pH influencing the adsorption capacity and reaction kinetics .

Major Products Formed

The major products formed from these reactions include antimony(V) compounds, manganese oxides, and various organic-inorganic composites. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Manganese antimonide compounds have a wide range of scientific research applications:

Environmental Remediation: These compounds are used to remove toxic antimony(III) from contaminated water through adsorption and oxidation processes.

Catalysis: They serve as catalysts in various chemical reactions, enhancing reaction rates and selectivity.

Material Science: The compounds are used in the synthesis of advanced materials with unique properties, such as high adsorption capacity and stability.

Biomedical Applications: Research is ongoing to explore their potential use in medical treatments and diagnostics.

Mechanism of Action

The mechanism of action of antimony;manganese(3+) compounds involves several key steps:

Oxidation: Manganese oxides oxidize antimony(III) to antimony(V), which is more stable and less toxic.

Adsorption: The oxidized antimony is adsorbed onto the surface of the manganese oxides, forming stable complexes.

Ligand Exchange: Ligand exchange reactions occur, where functional groups on the manganese oxides interact with antimony, enhancing its removal from the environment.

Comparison with Similar Compounds

Similar Compounds

Iron-Manganese Oxides: These compounds also exhibit high adsorption capacities for antimony(III) and are used in similar applications.

Graphene Oxide Composites: Composites of graphene oxide with various metals, including manganese, show enhanced properties for environmental remediation.

Uniqueness

Manganese antimonide compounds are unique due to their high efficiency in removing antimony(III) from contaminated environments and their ability to form stable complexes with antimony. The use of advanced materials like graphene oxide and chitosan further enhances their performance .

Properties

IUPAC Name |

antimony;manganese(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Sb/q+3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWSVJGRNETBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn+3].[Sb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSb+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.698 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-82-5 |

Source

|

| Record name | Antimony, compd. with manganese (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with manganese (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with manganese (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.